molecular formula C18H13Cl2N3S2 B4866125 3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B4866125
M. Wt: 406.4 g/mol
InChI Key: PBICXURIRCPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a benzothiophene moiety, a dichlorobenzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the Triazole Ring: The triazole ring is often introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzothiophene derivative is replaced by the dichlorobenzyl moiety.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiophene or triazole rings.

    Coupling Reactions: These reactions can be used to attach additional functional groups or link the compound to other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

    Coupling Reactions: Catalysts such as palladium (Pd) and copper (Cu) are frequently used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-(1-Benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used as a probe to study biological processes and molecular interactions.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzothiophen-3-yl)-4H-1,2,4-triazole: Lacks the dichlorobenzyl group, which may affect its biological activity and chemical properties.

    5-(3,4-Dichlorobenzyl)-4-methyl-4H-1,2,4-triazole: Lacks the benzothiophene moiety, which may influence its overall reactivity and applications.

    3-(1-Benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole: Similar structure but without the methyl group, potentially altering its chemical behavior.

Uniqueness

The uniqueness of 3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3S2/c1-23-17(13-10-24-16-5-3-2-4-12(13)16)21-22-18(23)25-9-11-6-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBICXURIRCPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(1-benzothiophen-3-yl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.